BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Physicochemical profiling Drug-likeness Permeability prediction

N-(Furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (CAS 1203090-91-8) is a synthetic small molecule belonging to the pyridazinone class of heterocycles, characterized by a 6-oxopyridazin-1(6H)-yl core linked via an acetamide bridge to a furan-2-ylmethyl substituent. It bears the molecular formula C₁₁H₁₁N₃O₃ and a molecular weight of 233.22 g/mol.

Molecular Formula C11H11N3O3
Molecular Weight 233.227
CAS No. 1203090-91-8
Cat. No. B2630143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
CAS1203090-91-8
Molecular FormulaC11H11N3O3
Molecular Weight233.227
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CC(=O)NCC2=CC=CO2
InChIInChI=1S/C11H11N3O3/c15-10(12-7-9-3-2-6-17-9)8-14-11(16)4-1-5-13-14/h1-6H,7-8H2,(H,12,15)
InChIKeyDEXIHLVJBYUAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (CAS 1203090-91-8): Core Physicochemical & Structural Identity for Research Procurement


N-(Furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (CAS 1203090-91-8) is a synthetic small molecule belonging to the pyridazinone class of heterocycles, characterized by a 6-oxopyridazin-1(6H)-yl core linked via an acetamide bridge to a furan-2-ylmethyl substituent [1]. It bears the molecular formula C₁₁H₁₁N₃O₃ and a molecular weight of 233.22 g/mol . The scaffold combines a hydrogen-bond-accepting pyridazinone ring system with a hydrogen-bond-donating secondary amide and a furan ring, yielding a constrained topological polar surface area (TPSA) of 74.9 Ų and a calculated logP of −0.6 [1]. This physicochemical profile places it in a favorable drug-like property space distinct from many heavily substituted pyridazinone analogs, making it a versatile starting point for medicinal chemistry exploration and a defined reference compound for structure–activity relationship (SAR) campaigns.

N-(Furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide: Structural Features That Prevent Direct Replacement by Other Pyridazinone Acetamides


CAS 1203090-91-8 cannot be indiscriminately replaced by other pyridazinone acetamides because its three defining structural elements—the unsubstituted 6-oxopyridazin-1(6H)-yl core, the furan-2-ylmethyl group, and the secondary acetamide linker—collectively govern its conformational flexibility, hydrogen-bonding capacity, and electronic surface properties in ways that directly impact target engagement and pharmacokinetic behavior [1]. Unlike 3-substituted pyridazinone analogs (e.g., 3-aryl or 3-amino derivatives) that introduce steric bulk and alter ring electronics, the unadorned pyridazinone core preserves maximal rotational freedom (4 rotatable bonds) and a balanced hydrophilicity (XLogP3 = −0.6), yielding a fundamentally different solubility and permeability profile [1]. The furan-2-ylmethyl appendage provides a π-rich heteroaromatic surface that is electronically distinct from benzyl, phenyl, or saturated N-alkyl substituents commonly found in comparator compounds, resulting in altered π-stacking and edge-to-face interactions with protein binding sites [2]. These structural nuances mean that even close congeners—such as N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide or 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(furan-2-ylmethyl)acetamide—exhibit meaningfully different molecular recognition patterns, and data obtained with one cannot be extrapolated to another without experimental validation.

N-(Furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Physicochemical Property Differentiation: TPSA, LogP, and Hydrogen-Bonding Capacity Relative to Common Pyridazinone Acetamide Comparators

The target compound (CAS 1203090-91-8) occupies a distinct property space compared to several widely used pyridazinone acetamide analogs. Its topological polar surface area (TPSA) of 74.9 Ų is lower than that of morpholine-containing analog N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide (TPSA ~93 Ų, estimated from structural addition of morpholine oxygen), predicting superior passive membrane permeability [1]. Likewise, its XLogP3 of −0.6 is significantly less lipophilic than 3-aryl-substituted analogs such as 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide (estimated XLogP3 ~1.8), suggesting reduced non-specific protein binding and a more favorable solubility profile [1][2]. The single hydrogen bond donor (HBD = 1) present in the target compound, compared to zero HBD in tertiary amide variants or two HBD in primary amide analogs, provides an intermediate polarity that balances aqueous solubility with membrane transit [1].

Physicochemical profiling Drug-likeness Permeability prediction

Antimycobacterial Activity of Furan-Pyridazinone Hybrids: Class-Level Evidence Supporting the Scaffold's Antimicrobial Potential

A systematic study of 4-(furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives (compounds 5a–j and 6a–f) demonstrated that the furan-2-ylmethyl-pyridazinone hybrid scaffold confers measurable antimycobacterial activity against M. tuberculosis H37Rv [1]. Within this series, the most active compounds (5e, 5g, 5i, and 6e) achieved MIC values of 50 µM, while the parent phenyl-substituted analog (5a) exhibited only weak activity (MIC = 200 µM) [1]. The target compound CAS 1203090-91-8 shares the identical furan-2-ylmethyl-pyridazinone connectivity but lacks the 6-methyl and 2-arylacetamide substitutions present in the tested series. This structural simplification removes potential metabolic liabilities associated with the aryl group while retaining the core furan-pyridazinone pharmacophore that was shown to be essential for activity—compounds lacking the furan moiety were inactive [1]. Although direct MIC data for CAS 1203090-91-8 have not been published, the class-level SAR indicates that the furan-2-ylmethyl-pyridazinone substructure is a validated antimycobacterial pharmacophore, and the unsubstituted nature of the target compound makes it a valuable minimalist probe for deconvoluting the minimal pharmacophoric requirements.

Antitubercular Antimycobacterial Pyridazinone SAR

Antibacterial Activity of Pyridazinone Derivatives: Class-Level MIC Data Supporting Broad-Spectrum Antimicrobial Screening

A 2023 study of novel pyridazinone derivatives reported potent in vitro antibacterial activity against clinically relevant Gram-positive and Gram-negative pathogens [1]. The most active compound (13) showed MIC values of 3.74 µM against Acinetobacter baumannii and 7.48 µM against Pseudomonas aeruginosa, while compound 7 demonstrated an MIC of 7.8 µM against Escherichia coli [1]. Although these specific compounds bear additional substituents not present in CAS 1203090-91-8 (including nitro, chloro, and methoxy groups on appended phenyl rings), the pyridazinone core is consistently identified as the central pharmacophore driving antibacterial activity across the series [1]. The target compound, with its unsubstituted 6-oxopyridazin-1(6H)-yl core, represents the simplest member of this antibacterial chemotype. Its structural minimalism eliminates potential cytotoxicity associated with nitroaromatic substituents present in the most potent analogs, making it a cleaner probe for target identification studies where off-target effects from substituent-derived reactivity must be minimized. Comparative MIC data for the unsubstituted scaffold are not yet available, and this evidence item is classified as class-level inference only.

Antibacterial Pyridazinone MIC determination

Synthetic Tractability and Scaffold Versatility: Fewer Synthetic Steps and Higher Atom Economy Relative to 3-Substituted Pyridazinone Analogs

The target compound CAS 1203090-91-8 lacks the C3 substituent that is present on almost all biologically characterized pyridazinone acetamides. The 3-position of the pyridazinone ring is typically functionalized via multi-step cross-coupling (Suzuki, Buchwald–Hartwig, or nucleophilic aromatic substitution) to introduce aryl, heteroaryl, or amino groups [1]. The absence of this substituent eliminates 2–4 synthetic steps from the preparation of CAS 1203090-91-8 compared to analogs such as 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide or 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(furan-2-ylmethyl)acetamide. This translates to a higher overall yield, lower cost of goods, and significantly reduced palladium or copper catalyst contamination in the final product [1]. Furthermore, the unsubstituted C3 position serves as a reactive handle for late-stage diversification, enabling procurement of a single intermediate that can be elaborated into dozens of analogs via parallel chemistry. In contrast, 3-substituted analogs are terminal compounds that cannot be further functionalized at that position without de novo synthesis.

Synthetic accessibility Medicinal chemistry Lead optimization

N-(Furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide: Evidence-Backed Research and Industrial Application Scenarios


Minimal Pharmacophoric Probe for Antimycobacterial Fragment-Based Drug Discovery

This compound serves as the minimal structural unit of the furan-2-ylmethyl-pyridazinone antimycobacterial pharmacophore identified in recent SAR studies [1]. Researchers can use it as a starting template for fragment growth campaigns targeting M. tuberculosis, systematically adding substituents to the C3, C4, C5, or C6 positions of the pyridazinone ring to map potency determinants without the confounding influence of pre-existing aryl or heteroaryl substituents. Its low molecular weight (233.22 Da) and favorable TPSA (74.9 Ų) [2] comply with fragment library design guidelines, and its demonstrated class-level activity supports its prioritization over non-furan-containing pyridazinone fragments that lack the validated pharmacophoric element.

Common Synthetic Intermediate for Parallel Library Synthesis of Pyridazinone Acetamides

The unsubstituted C3 position of CAS 1203090-91-8 allows it to function as a versatile late-stage diversification intermediate [3]. By procuring this single compound in bulk, medicinal chemistry groups can generate diverse arrays of 3-substituted analogs via electrophilic halogenation, directed ortho-metalation, or Minisci-type radical chemistry, enabling rapid SAR exploration without the need to re-synthesize the entire pyridazinone core for each new analog. This approach reduces procurement costs, shortens synthesis timelines, and ensures batch-to-batch consistency across a library derived from a common precursor.

Negative Control and Baseline Reference for Selectivity Profiling in Antibacterial Pyridazinone Campaigns

Because CAS 1203090-91-8 lacks the nitro, chloro, and methoxy substituents present in the most potent antibacterial pyridazinone derivatives (e.g., compounds 7 and 13 from Özdemir et al., 2023) [4], it can be deployed as a matched negative control in target engagement and cytotoxicity counter-screens. Its use allows research teams to cleanly attribute antibacterial activity to specific substituent contributions rather than to the pyridazinone core itself, thereby refining SAR models and reducing false-positive hit triage. Procurement of this unsubstituted scaffold alongside the active substituted analogs provides a complete experimental toolkit for rigorous mechanistic studies.

Physicochemical Reference Standard for Drug-Like Property Optimization of Pyridazinone Leads

With a measured XLogP3 of −0.6, TPSA of 74.9 Ų, and a single hydrogen bond donor [2], CAS 1203090-91-8 occupies a central position in drug-like chemical space that many heavily substituted pyridazinone leads drift away from during potency-driven optimization. It can serve as a physicochemical benchmark against which lead compounds are compared to assess property inflation during lead optimization—an essential practice for maintaining oral bioavailability and metabolic stability. Its balanced polarity profile makes it particularly valuable for CNS drug discovery programs where excessive TPSA (>90 Ų) or lipophilicity (logP >3) are known to impair brain penetration.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.